molecular formula C14H14N2O5S B138023 Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate CAS No. 56106-57-1

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

Cat. No.: B138023
CAS No.: 56106-57-1
M. Wt: 322.34 g/mol
InChI Key: VGKUIQWRNJBNJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate typically involves the reaction of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and reduce production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger specific signaling pathways.

Comparison with Similar Compounds

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interaction with biological targets.

Biological Activity

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is an organic compound with the molecular formula C₁₄H₁₄N₂O₅S. Its structure includes a sulfonamide group, an amino group, and a phenoxy group, which contribute to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in pharmacology, particularly as an antimicrobial and anti-inflammatory agent.

Structural Characteristics

The compound's structural components play a significant role in its biological activity. The benzoate core, modified by functional groups, enhances its interaction with biological targets. The synthesis of this compound can be achieved through various methods, including the reduction of methyl 3-nitro-4-phenoxybenzoate followed by sulfonation to introduce the sulfamoyl group.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Activity : Derivatives of this compound have shown the ability to inhibit specific bacterial enzymes, making them promising candidates for the development of new antimicrobial agents.
  • Anti-inflammatory Properties : The structural features suggest potential anti-inflammatory effects, which are beneficial in treating various inflammatory conditions.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit Na+-K+-Cl⁻ cotransporters (NKCC), which are involved in various physiological processes and are targets for diuretic drugs .

Comparative Analysis with Related Compounds

The following table summarizes key structural and biological characteristics of this compound compared to related compounds:

Compound NameMolecular FormulaKey Functional GroupsBiological Activity
This compoundC₁₄H₁₄N₂O₅SSulfamoyl, Amino, PhenoxyAntimicrobial, Anti-inflammatory
BumetanideC₁₄H₁₄N₂O₅SSulfamoyl, AminoDiuretic
3-Amino-4-phenoxy-5-sulfamoylbenzoic acidC₁₃H₁₂N₂O₅SSulfamoyl, AminoAntimicrobial
Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoateC₂₄H₂₆N₂O₅SSulfamoyl, AminoAntimicrobial

This table highlights the unique features of this compound, particularly its dual potential as both an antimicrobial agent and an anti-inflammatory drug due to its specific structural components.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamide compounds exhibited significant antibacterial activity against various pathogens. The mechanism was attributed to enzyme inhibition related to bacterial growth.
  • Anti-inflammatory Effects : Research on related compounds indicated that they could reduce inflammation markers in vitro and in vivo models, suggesting a pathway for therapeutic use in inflammatory diseases.
  • Neuroprotective Properties : Some studies have explored the neuroprotective effects of sulfonamide derivatives in models of neurological disorders, indicating potential applications in treating conditions like epilepsy and neurodegeneration .

Properties

IUPAC Name

methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-20-14(17)9-7-11(15)13(12(8-9)22(16,18)19)21-10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKUIQWRNJBNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515399
Record name Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56106-57-1
Record name Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

35 g (~0.1 mol) of 3-nitro-4-phenoxy-5-sulphamylbenzoic acid methyl ester are suspended in 150 ml of methanol and are hydrogenated with Raney nickel (5-10%) in an autoclave at 40° -50° and 100 atmospheres gauge. The precipitated amino compound is dissolved by the addition of acetone on a steambath and the Raney nickel is removed by filtration.
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35 g
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reactant
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amino
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reactant
Reaction Step Two
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150 mL
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